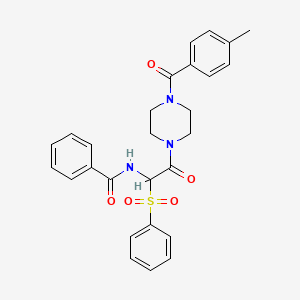

N-(2-(4-(4-methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives are known to participate in a variety of reactions due to the presence of the piperazine ring and other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .Applications De Recherche Scientifique

Antimalarial and Antiviral Applications

N-(2-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide derivatives have been studied for their potential in treating diseases like malaria and COVID-19. A theoretical investigation into antimalarial sulfonamides, including compounds with structural similarities to N-(2-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide, demonstrated their effectiveness against malaria through molecular docking studies. These compounds showed significant in vitro antimalarial activity and favorable ADMET properties, with one of the sulfonamides displaying excellent antimalarial activity due to the presence of a quinoxaline moiety. Moreover, the molecular docking study of these compounds revealed their potential to bind effectively to key proteins involved in the SARS-CoV-2 virus, suggesting a possible role in COVID-19 treatment (Fahim & Ismael, 2021).

Antidepressant Metabolism

Research into the metabolic pathways of novel antidepressants has also involved compounds structurally related to N-(2-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide. One study focused on Lu AA21004, a novel antidepressant, revealed its metabolism into various metabolites through the action of cytochrome P450 and other enzymes. Understanding the oxidative metabolism of such compounds is crucial for evaluating their pharmacokinetics and potential drug-drug interactions, thus aiding in the development of safe and effective antidepressant therapies (Hvenegaard et al., 2012).

Anticancer Activity

N-(2-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide derivatives have been explored for their anticancer potential. The design, synthesis, and evaluation of these compounds against various cancer cell lines have shown promising results. Some derivatives demonstrated moderate to excellent anticancer activity, highlighting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Antiproliferative and Anti-HIV Activity

Further research into N-(2-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide derivatives has revealed their antiproliferative and anti-HIV properties. Compounds have been synthesized and evaluated for their ability to inhibit the proliferation of human tumor-derived cell lines and HIV-1 and HIV-2 viruses. The findings from these studies contribute to the development of new therapeutic agents for treating various forms of cancer and HIV/AIDS (Al-Soud et al., 2010).

Mécanisme D'action

Target of Action

The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, suggesting that the compound may interact with multiple targets.

Mode of Action

The piperazine ring can act as a hydrogen bond donor and acceptor, while the benzenesulfonyl group can participate in hydrophobic interactions .

Biochemical Pathways

Given the presence of a piperazine moiety, it is plausible that the compound may influence pathways related to neurotransmission, as many piperazine-containing drugs are known to modulate the activity of neurotransmitter receptors .

Pharmacokinetics

The presence of a piperazine ring and a benzenesulfonyl group suggests that the compound may have good oral bioavailability, as these functional groups are often found in orally active drugs .

Result of Action

Given the presence of a piperazine moiety, it is plausible that the compound may exert effects on cellular signaling pathways, potentially influencing cell function and behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the pKa of the piperazine moiety suggests that the compound may exist in different ionic forms at different pH levels, which could influence its interaction with its targets . Furthermore, the compound’s stability could be influenced by temperature and the presence of reactive species in the environment.

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5S/c1-20-12-14-22(15-13-20)26(32)29-16-18-30(19-17-29)27(33)25(28-24(31)21-8-4-2-5-9-21)36(34,35)23-10-6-3-7-11-23/h2-15,25H,16-19H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEKKFHGBDMSAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2920882.png)

![4-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-amine](/img/structure/B2920883.png)

![7-ethyl-8-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2920884.png)

![3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B2920885.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2920889.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2920891.png)

![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime](/img/structure/B2920892.png)

![N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2920897.png)

![4-[(1-Methyl-3-nitropyrazol-5-yl)methyl]morpholine](/img/structure/B2920898.png)